molecular formula C9H22ClN B14385251 N,N,N-Triethylpropan-1-aminium chloride CAS No. 88071-67-4

N,N,N-Triethylpropan-1-aminium chloride

Cat. No.: B14385251
CAS No.: 88071-67-4
M. Wt: 179.73 g/mol
InChI Key: NJUSGBMPCXZAFE-UHFFFAOYSA-M
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Description

N,N,N-Triethylpropan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of three ethyl groups attached to the nitrogen atom, making it a positively charged ion, paired with a chloride anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylpropan-1-aminium chloride typically involves the alkylation of a tertiary amine. One common method is the reaction of triethylamine with 1-chloropropane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or distillation.

Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethylpropan-1-aminium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction Reactions: Although less common, the compound can participate in redox reactions under specific conditions.

    Complex Formation: It can form complexes with various anions and cations, which can be useful in different chemical processes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

    Substitution Reactions: The major products are different quaternary ammonium salts, depending on the nucleophile used.

    Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: N,N,N-Triethylpropan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.

Biology: In biological research, this compound is used in the preparation of molecularly imprinted polymers (MIPs) for the selective recognition of target molecules. These MIPs are used in various analytical and separation techniques.

Industry: In the industrial sector, this compound is used in the production of surfactants, detergents, and other cleaning agents

Mechanism of Action

The mechanism of action of N,N,N-Triethylpropan-1-aminium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to changes in the structure and function of these molecules, which can be exploited in various applications, such as drug delivery and molecular recognition.

Comparison with Similar Compounds

  • N,N,N-Trimethylpropan-1-aminium chloride
  • N,N,N-Diethylpropan-1-aminium chloride
  • N,N,N-Triethylbutan-1-aminium chloride

Comparison: N,N,N-Triethylpropan-1-aminium chloride is unique due to the presence of three ethyl groups, which provide it with distinct chemical and physical properties. Compared to N,N,N-Trimethylpropan-1-aminium chloride, the triethyl derivative has a larger molecular size and different solubility characteristics. This can influence its reactivity and interactions with other molecules. Similarly, the presence of different alkyl groups in related compounds can lead to variations in their applications and effectiveness in different fields.

Properties

CAS No.

88071-67-4

Molecular Formula

C9H22ClN

Molecular Weight

179.73 g/mol

IUPAC Name

triethyl(propyl)azanium;chloride

InChI

InChI=1S/C9H22N.ClH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

NJUSGBMPCXZAFE-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](CC)(CC)CC.[Cl-]

Origin of Product

United States

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